molecular formula C10H8F2O2 B13616063 2,6-Difluoro-4-methylcinnamic acid

2,6-Difluoro-4-methylcinnamic acid

Cat. No.: B13616063
M. Wt: 198.17 g/mol
InChI Key: RXXRJYVPABCBEY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of difluoromethylbenzoic acid derivatives.

    Reduction: Formation of difluoromethylbenzyl alcohol derivatives.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

2,6-Difluoro-4-methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylcinnamic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methylcinnamic acid
  • 2,6-Difluorocinnamic acid
  • 4-Methylcinnamic acid

Comparison: 2,6-Difluoro-4-methylcinnamic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

(E)-3-(2,6-difluoro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

RXXRJYVPABCBEY-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=CC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.